molecular formula C20H12FN3O4 B11547961 2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-nitrophenol

2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-nitrophenol

Cat. No.: B11547961
M. Wt: 377.3 g/mol
InChI Key: SXUNUVLVMNWZPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-nitrophenol is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a benzoxazole ring, a fluorophenyl group, and a nitrophenol moiety, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-nitrophenol typically involves a multi-step process. One common method is the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and 3-fluoroaniline. The reaction is carried out in ethanol under reflux conditions for several hours to ensure complete formation of the Schiff base .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization and chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-nitrophenol can undergo various chemical reactions, including:

    Oxidation: The nitrophenol group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-nitrophenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and as a fluorescent probe.

    Medicine: Investigated for its potential antimicrobial and anticancer properties.

    Industry: Used in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of 2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-nitrophenol involves its interaction with specific molecular targets. The compound’s benzoxazole ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the nitrophenol group can generate reactive oxygen species (ROS), leading to oxidative stress and cell death in microbial and cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-{[2-(4-fluorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-nitrophenol
  • 2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-nitrophenol
  • 2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-nitrophenol

Uniqueness

The uniqueness of 2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-nitrophenol lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorophenyl group enhances its stability and lipophilicity, making it more effective in biological applications compared to its analogs.

Properties

Molecular Formula

C20H12FN3O4

Molecular Weight

377.3 g/mol

IUPAC Name

2-[[2-(3-fluorophenyl)-1,3-benzoxazol-6-yl]iminomethyl]-6-nitrophenol

InChI

InChI=1S/C20H12FN3O4/c21-14-5-1-3-12(9-14)20-23-16-8-7-15(10-18(16)28-20)22-11-13-4-2-6-17(19(13)25)24(26)27/h1-11,25H

InChI Key

SXUNUVLVMNWZPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=C(C=C3)N=CC4=C(C(=CC=C4)[N+](=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.